Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a substituted 7-azaindole derivative. [] 7-Azaindoles are bicyclic heterocycles containing a benzene ring fused to a pyrrole ring with a nitrogen atom at the 7-position. These compounds are important building blocks in organic synthesis and medicinal chemistry due to their diverse biological activities. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 255.07 g/mol. This compound is characterized by its unique pyrrolo[2,3-b]pyridine structure, which is significant in medicinal chemistry due to its biological activity. It is commonly used in research settings for its potential applications in drug development, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
The compound is classified under heterocyclic compounds, specifically as a pyridine derivative. It has been identified in various chemical databases and research articles, highlighting its relevance in organic synthesis and pharmacology . The compound can be sourced from chemical suppliers like BenchChem and Sigma-Aldrich, where it is available for research purposes.
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves several key steps:
The specific conditions for each reaction step can vary based on the desired yield and purity of the final product .
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate features a fused ring system that includes both pyrrole and pyridine components. The structure can be represented as follows:
This structure contributes to its reactivity and interactions with biological targets .
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate participates in various chemical reactions typical of heterocyclic compounds:
The primary mechanism of action for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with fibroblast growth factor receptors (FGFRs).
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and for its application in chemical synthesis .
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several significant applications:
The synthesis of methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1190322-65-6) proceeds through sequential bromination and esterification reactions. The core pyrrolo[2,3-b]pyridine scaffold is typically assembled from substituted pyridine precursors via the Larock indole synthesis or analogous cyclization methods. N-Bromosuccinimide (NBS) is employed for electrophilic bromination at the electron-rich C3 position of the pyrrole ring, achieving yields of 61–78% under mild conditions (0–20°C in dichloromethane) [6]. Subsequent esterification employs methanol under acid catalysis (e.g., H₂SO₄) or reagent-mediated approaches (e.g., SOCl₂/MeOH) to convert carboxylic acid intermediates into the methyl ester. This step is critical for enhancing the compound’s solubility and downstream reactivity. The molecular formula (C₉H₇BrN₂O₂) and weight (255.07 g/mol) are confirmed through mass spectrometry .
Table 1: Key Synthetic Parameters for Methyl 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Step | Reagents/Conditions | Yield (%) | Key Characteristics |
---|---|---|---|
Bromination | NBS, CH₂Cl₂, 0–20°C, 16 hr | 61–78 | Regioselective C3 functionalization |
Esterification | MeOH, H₂SO₄ reflux or SOCl₂/MeOH | 80–90 | Enhanced solubility for cross-coupling |
Purification | Silica chromatography | >95% purity | Isolated as white crystalline solid [3] |
Regioselectivity is governed by the inherent electronic asymmetry of the fused heterocycle. The C3 position of 1H-pyrrolo[2,3-b]pyridine exhibits heightened nucleophilicity compared to C2/C5 due to greater electron density localization. This allows predictable C3 bromination without directing groups [2]. However, N1-protection (e.g., SEM or Boc groups) is essential to prevent polybromination during synthesis. The methyl carboxylate at C5 exerts a moderate electron-withdrawing effect, further directing electrophiles to C3. Computational studies confirm the C3 position’s highest Fukui electrophilicity index (0.127 vs. 0.089 at C2), enabling selective modifications like Suzuki-Miyaura couplings [8]. Challenges arise in differentiating C5 vs. C7 positions on the pyridine ring, resolved through protective group strategies [7].
Palladium-catalyzed cross-coupling significantly expands access to derivatives. Suzuki reactions using Pd(PPh₃)₄ or Pd(dppf)Cl₂ with arylboronic acids achieve 70–85% yields for C3-arylated products [3]. Microwave-assisted Buchwald-Hartwig amination at C3 (replacing bromo) with primary/secondary amines employs Pd₂(dba)₃/XPhos, reducing reaction times to 30 minutes [8]. For core assembly, copper(I)-catalyzed cyclization (CuI/proline) between 2-aminopyridines and α-halo carbonyls constructs the pyrrolo[2,3-b]pyridine ring in a single step (50–65% yield) [4]. Recent advances utilize visible-light-mediated photoredox catalysis for decarboxylative couplings, minimizing heavy metal residues in pharmaceutical intermediates [8].
Table 2: Catalytic Systems for Derivative Synthesis
Reaction Type | Catalyst/Ligand | Conditions | Application Example |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hr | C3-aryl derivatives for FGFR screening [8] |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 100°C, 30 min (MW) | C3-amino derivatives as solubilizing groups |
Core Ring Formation | CuI/L-proline | DMSO, 110°C, 8 hr | Efficient annulation from halopyridines |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: